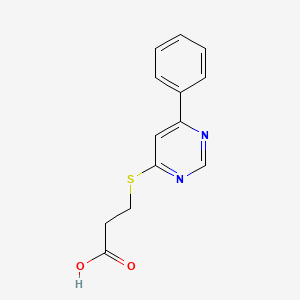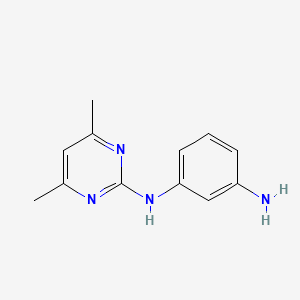
1-N-(4,6-dimethylpyrimidin-2-yl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-(4,6-dimethylpyrimidin-2-yl)benzene-1,3-diamine is an organic compound with the molecular formula C12H14N4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a benzene ring substituted with amino groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(4,6-dimethylpyrimidin-2-yl)benzene-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4,6-dimethylpyrimidine and 4-nitroaniline.
Nucleophilic Substitution: 2-chloro-4,6-dimethylpyrimidine undergoes nucleophilic substitution with 4-nitroaniline to form an intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-N-(4,6-dimethylpyrimidin-2-yl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
1-N-(4,6-dimethylpyrimidin-2-yl)benzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-N-(4,6-dimethylpyrimidin-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-N-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine: Similar structure but with different substitution pattern on the benzene ring.
2-N-(4,6-dimethylpyrimidin-2-yl)benzene-1,3-diamine: Similar structure but with different substitution pattern on the pyrimidine ring.
Uniqueness
1-N-(4,6-dimethylpyrimidin-2-yl)benzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-N-(4,6-dimethylpyrimidin-2-yl)benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-8-6-9(2)15-12(14-8)16-11-5-3-4-10(13)7-11/h3-7H,13H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACOECJORYLSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B7793096.png)
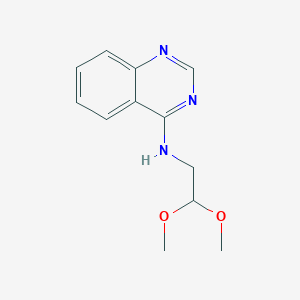
![2-benzoyl-1H-benzo[f]chromen-3(2H)-one](/img/structure/B7793106.png)
![4-[(3-Chlorophenyl)amino]-2-methylquinolin-6-ol hydrochloride](/img/structure/B7793112.png)
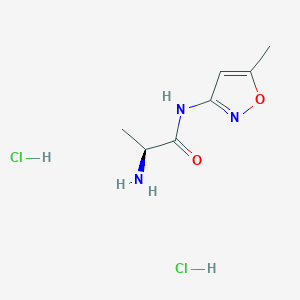
![3-[(3-Methylphenyl)sulfamoyl]propanoic acid](/img/structure/B7793131.png)
![3-[(4-Methoxyphenyl)sulfamoyl]propanoic acid](/img/structure/B7793137.png)
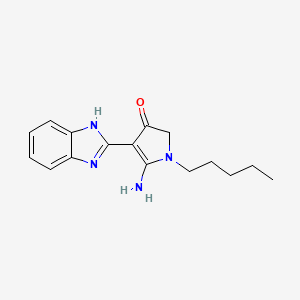
![5-amino-4-(1H-benzimidazol-2-yl)-1-[(2-methoxyphenyl)methyl]-2H-pyrrol-3-one](/img/structure/B7793157.png)
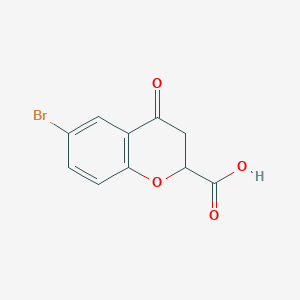
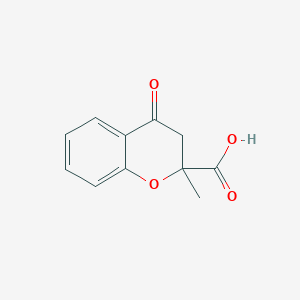
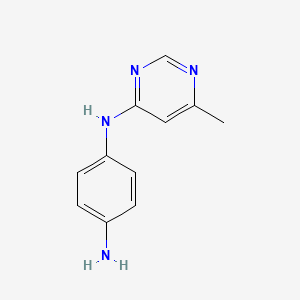
![3-[(6-Phenylpyrimidin-4-yl)amino]phenol](/img/structure/B7793187.png)
